Home > Products > Screening Compounds P65921 > 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine
7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine - 861207-05-8

7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine

Catalog Number: EVT-3295823
CAS Number: 861207-05-8
Molecular Formula: C19H21FN6O
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Piritrexim

  • Compound Description: Piritrexim (PTX) is a lipophilic inhibitor of the enzyme dihydrofolate reductase (DHFR) []. PTX has been studied extensively as an anticancer drug and has shown potent inhibitory activity against DHFR from Pneumocystis carinii (Pc) and Toxoplasma gondii (Tg) [].

Trimethoprim

  • Compound Description: Trimethoprim (TMP) is a widely used lipophilic DHFR inhibitor, primarily employed for prophylaxis and treatment of infections caused by Pneumocystis carinii (Pc) and Toxoplasma gondii (Tg) []. It is often used in conjunction with a sulfa drug to enhance its efficacy [].
  • Relevance: Similar to 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine, Trimethoprim also targets DHFR and exhibits a CH2 bridge connecting the two main parts of the molecule []. While the target compound features a pyrido[2,3-d]pyrimidine scaffold, Trimethoprim possesses a diaminopyrimidine core. The shared DHFR inhibitory activity and the presence of the CH2 bridge establish their structural relationship.

Pyrimethamine

  • Compound Description: Pyrimethamine is another lipophilic DHFR inhibitor used clinically against infections caused by Pneumocystis carinii (Pc) and Toxoplasma gondii (Tg) [].
  • Relevance: Unlike 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine or Trimethoprim, Pyrimethamine lacks the CH2 bridge linking its diaminopyrimidine core with the aryl side chain []. Despite this difference, its shared mechanism of action as a DHFR inhibitor makes it structurally related to the target compound, highlighting variations within the class of lipophilic antifolates.

Trimetrexate

  • Compound Description: Trimetrexate (TMQ) is a lipophilic DHFR inhibitor distinguished by a CH2NH bridge connecting its 2,4-diaminopyrimidine core with the aryl side chain [, ]. Unlike the previously mentioned pyrido[2,3-d]pyrimidines, Trimetrexate features a quinazoline ring system [].

2,4-Diamino-5-methyl-6-[(monosubstituted anilino)methyl] pyrido[2,3-d]pyrimidines

  • Compound Description: This series of compounds was synthesized and investigated for their potential as inhibitors of Pneumocystis carinii (pc) and Toxoplasma gondii (tg) dihydrofolate reductase (DHFR), as well as their antitumor properties []. The study focused on understanding the structure-activity relationship associated with modifications like monomethoxy or monohalide substitutions on the phenyl ring and N10-methylation of the C9-N10 bridge within this scaffold [].

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines

  • Compound Description: This series of compounds was developed as potential multiple receptor tyrosine kinase (RTK) inhibitors, specifically targeting EGFR, VEGFR-1, and VEGFR-2, with antitumor potential [].

3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (11q)

  • Compound Description: This compound was identified as a potent protoporphyrinogen oxidase (PPO) inhibitor with promising herbicidal activity []. It exhibited significantly higher potency compared to the commercially available herbicide Flumioxazin [].

5-Alkyl-/arylamino- and 5,7-dialkyl/arylamino-pyrido[2,3-d]pyrimidine-2,4-diones

  • Compound Description: This class of compounds, including derivatives with various alkyl or aryl substituents at the 5 and 7 positions of the pyrido[2,3-d]pyrimidine-2,4-dione core, were synthesized and studied for their potential biological activities [].

2,4-Diamino-5,6,7,8-tetrahydro-7-substituted pyrido[4',3':4,5]furo[2,3-d]pyrimidines

  • Compound Description: These compounds, designed as conformationally restricted analogues of Trimetrexate, were synthesized and evaluated as potential dihydrofolate reductase (DHFR) inhibitors [].

2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines

  • Compound Description: This series of compounds was designed as conformationally restricted analogues of Trimetrexate and explored as potential inhibitors of Pneumocystis carinii dihydrofolate reductase (pcDHFR) and Toxoplasma gondii dihydrofolate reductase (tgDHFR) []. The study aimed to understand the impact of restricting rotation around a specific bond (tau 3) by incorporating the side chain nitrogen into cyclic structures like indoline, indole, or tetrahydroisoquinoline [].
Classification

This compound can be classified as:

  • Heterocyclic compound: Contains nitrogen atoms within its ring structure.
  • Pyrido[2,3-d]pyrimidine derivative: A subtype of pyrimidines characterized by the fusion of a pyridine ring with a pyrimidine ring.
  • Pharmaceutical intermediate: Potentially useful in the synthesis of drugs targeting various diseases.
Synthesis Analysis

The synthesis of 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine can be achieved through several methods, often involving multi-step processes. A common synthetic route includes:

  1. Starting Materials: The synthesis typically begins with 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine and an appropriate aldehyde (e.g., 4-fluorobenzaldehyde).
  2. Condensation Reaction: The initial step involves the condensation of the cyano compound with the aldehyde under acidic conditions to form an intermediate.
  3. Reduction Steps: Subsequent reduction steps may utilize reagents such as Raney nickel or sodium cyanoborohydride to convert cyano groups to amines or to reduce double bonds.
  4. Final Modifications: The introduction of the morpholinoethyl group can be achieved through alkylation reactions using morpholine derivatives and suitable electrophiles.
Molecular Structure Analysis

The molecular structure of 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine can be described as follows:

  • Core Structure: The compound features a bicyclic system consisting of a pyridine and a pyrimidine ring.
  • Substituents:
    • A 4-fluorophenyl group at position 7 enhances lipophilicity and may influence biological activity.
    • A morpholinoethyl group at position 6 introduces flexibility and may enhance solubility in biological systems.

Structural Data

  • Molecular Formula: C16H19FN4
  • Molecular Weight: Approximately 300.35 g/mol
  • Key Functional Groups: Amines (–NH2), fluorinated aromatic ring, morpholine heterocycle.
Chemical Reactions Analysis

The chemical reactivity of 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine can include:

  1. Nucleophilic Substitution Reactions: The presence of amino groups makes this compound susceptible to nucleophilic attack by electrophiles.
  2. Reactions with Electrophiles: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions.
  3. Hydrogenation Reactions: Under certain conditions, the double bonds present in the structure may undergo hydrogenation.

These reactions are essential for modifying the compound for enhanced pharmacological properties .

Mechanism of Action

The mechanism of action for compounds like 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine is often linked to their ability to interact with specific biological targets:

  1. Enzyme Inhibition: This compound may act as an inhibitor for enzymes involved in cell signaling pathways or metabolic processes.
  2. Receptor Modulation: It might interact with receptors in the central nervous system or other tissues, leading to altered physiological responses.
  3. Antiproliferative Effects: Preliminary studies suggest that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways .
Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water.
  • Melting Point: Specific melting points vary based on purity but generally fall within a defined range indicative of its crystalline nature.

Spectroscopic Data

  • Infrared spectroscopy would reveal characteristic absorption bands for amino groups and aromatic systems.
  • Nuclear magnetic resonance spectroscopy would provide information about the hydrogen environments within the molecule .
Applications

The potential applications of 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine include:

  1. Pharmaceutical Development: As a lead compound or intermediate in drug development targeting various diseases such as cancer or neurological disorders.
  2. Research Tool: Useful in biochemical assays to study enzyme functions or receptor interactions.
  3. Therapeutic Agents: Potentially effective against specific diseases due to its unique structural features that confer biological activity .

Properties

CAS Number

861207-05-8

Product Name

7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine

IUPAC Name

7-(4-fluorophenyl)-6-(2-morpholin-4-ylethyl)pyrido[2,3-d]pyrimidine-2,4-diamine

Molecular Formula

C19H21FN6O

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H21FN6O/c20-14-3-1-12(2-4-14)16-13(5-6-26-7-9-27-10-8-26)11-15-17(21)24-19(22)25-18(15)23-16/h1-4,11H,5-10H2,(H4,21,22,23,24,25)

InChI Key

RPVYHEBHYIFLNM-UHFFFAOYSA-N

SMILES

C1COCCN1CCC2=CC3=C(N=C(N=C3N=C2C4=CC=C(C=C4)F)N)N

Canonical SMILES

C1COCCN1CCC2=CC3=C(N=C(N=C3N=C2C4=CC=C(C=C4)F)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.